molecular formula C9H18N2O B596060 N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine CAS No. 1215672-25-5

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Cat. No. B596060
CAS RN: 1215672-25-5
M. Wt: 170.256
InChI Key: PRWDZAOFJLOZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O, and its molecular weight is 170.256.


Chemical Reactions Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis Processes

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a significant intermediate in the synthesis of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. The process involves a series of steps including asymmetric Michael addition and stereoselective alkylation, proving its importance in pharmaceutical synthesis (Fleck et al., 2003).

Catalytic Applications

CeO2-supported gold nanoparticles (Au/CeO2) and Aerosil 200 have been found to efficiently catalyze the oxidative transformation of cyclic amines to lactams, essential chemical feedstocks. This transformation includes the conversion of pyrrolidine to lactam products like 2-pyrrolidone, indicating the compound's role in producing commercially significant chemicals like nylon-6 (Dairo et al., 2016).

Chemical Synthesis

The compound's chemistry is pivotal for the synthesis of pyrrolidines, a class of organic compounds with various applications in medicine and industry, including as dyes and agrochemical substances. The polar [3+2] cycloaddition involving N-methyl azomethine ylide illustrates the compound's utility in synthesizing these pyrrolidines under mild conditions (Żmigrodzka et al., 2022).

Pharmaceutical Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine has been used to synthesize compounds like N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and its derivatives, which exhibit tuberculostatic activity. This highlights the compound's relevance in developing pharmaceuticals targeted at specific bacterial infections (Bogdanowicz et al., 2012).

Heterocyclic Chemistry

Pyrrolidine derivatives, such as N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, form the structural basis for many vital biological molecules like heme and chlorophyll. The compound's derivatives are crucial in synthesizing polymers like polypyrroles, which are known for their electrical conductivity and stability, indicating its significance in material science and biologically active compounds (Anderson & Liu, 2000).

Future Directions

The future directions for “N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases .

properties

IUPAC Name

N-methyl-4-pyrrolidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWDZAOFJLOZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COCC1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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